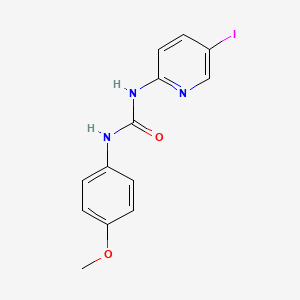

N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(5-iodopyridin-2-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12IN3O2/c1-19-11-5-3-10(4-6-11)16-13(18)17-12-7-2-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWAXKUJXDKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea is a synthetic compound with notable biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 369.16 g/mol. The compound features a urea functional group linked to a 5-iodo-2-pyridinyl moiety and a 4-methoxyphenyl group, which may enhance its lipophilicity and biological activity compared to other similar compounds .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Coupling : Reaction of 5-iodo-2-pyridinecarboxylic acid with 4-methoxyaniline using coupling agents like carbonyldiimidazole (CDI).

- Solvent Systems : Commonly performed in organic solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial effects, with some derivatives demonstrating complete bacterial death within hours .

The mechanism of action is believed to involve interaction with specific biological targets, potentially inhibiting critical enzymatic pathways in bacteria. The iodine substitution on the pyridine ring is hypothesized to play a significant role in enhancing the compound's interaction with these targets, leading to increased biological efficacy compared to non-iodinated analogs .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study evaluated the antibacterial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly affected the activity, with certain substitutions leading to improved potency .

- Comparative Analysis : A comparative analysis was conducted between this compound and structurally similar compounds. The findings revealed that the unique combination of iodine and methoxy groups contributed to enhanced lipophilicity and biological activity, making it a promising candidate for further development in antimicrobial therapies .

Data Table: Biological Activity Overview

| Compound Name | Structure | Notable Features | MIC Values (mg/mL) |

|---|---|---|---|

| This compound | Structure | Significant antibacterial activity | 0.0039 - 0.025 |

| N,N'-Bis(4-methoxyphenyl)urea | C₁₅H₁₆N₂O₃ | Lacks iodine substitution | Not specified |

| 4-Methoxyphenylurea | C₈H₁₀N₂O₂ | Simpler structure; serves as a precursor | Not specified |

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics like Amikacin. The minimum inhibitory concentrations (MICs) for several pathogens have shown promising results, suggesting potential as a therapeutic agent against resistant strains .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 31.25 | Comparable to Amikacin |

| Escherichia coli | 55 | Effective against resistant strains |

| Pseudomonas aeruginosa | 62.5 | Moderate activity observed |

Opioid Receptor Binding

Research has explored the binding affinities of this compound to opioid receptors. This compound may serve as a lead in developing new analgesics by modulating receptor activity without the severe side effects associated with traditional opioids .

Study on Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, compounds similar to this compound have been investigated for their antiviral properties. A study demonstrated that derivatives of this compound could inhibit viral replication in vitro, suggesting its potential as an antiviral agent .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets, which enhances its biological activity. Interaction studies are crucial for understanding how this compound influences cellular pathways related to disease processes .

Comparison with Similar Compounds

Kinase Inhibition

AR-A014418, a GSK-3β inhibitor, demonstrates that urea derivatives with methoxyphenyl and heterocyclic substituents can target kinase binding pockets. Its crystal structure reveals that the methoxyphenyl group rotates out of the kinase active site, suggesting flexibility in binding . Replacing the nitro-thiazole in AR-A014418 with an iodo-pyridine (as in the target compound) may alter binding affinity due to:

- Steric effects : The larger iodine atom (vdW radius: 1.98 Å vs. 1.55 Å for nitro) could hinder optimal positioning.

Radiopharmaceutical Potential

The iodine atom in the target compound could facilitate radiolabeling (e.g., with ¹²³I or ¹²⁵I) for imaging applications, similar to carbon-11-labeled AR-A014418 derivatives tested for PET . However, the low brain uptake observed in AR-A014418 analogs suggests that iodinated versions may require structural optimization to improve blood-brain barrier penetration .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components: 5-iodo-2-aminopyridine and 4-methoxyphenyl isocyanate . The urea linkage is formed via nucleophilic addition-elimination between the amine and isocyanate groups. Alternative routes may involve carbodiimide-mediated coupling or phosgene substitutes, but isocyanate-based methods are predominant due to their simplicity and high yields.

Synthesis of 5-Iodo-2-aminopyridine

This intermediate is critical for introducing the iodopyridine moiety. Two principal approaches are documented:

Direct Iodination of 2-Aminopyridine

A directed ortho-iodination strategy employs N-iodosuccinimide (NIS) under acidic conditions. For example:

- Procedure : 2-Aminopyridine (1.0 equiv) is dissolved in acetic acid, treated with NIS (1.2 equiv), and stirred at 80°C for 12 h. The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography to yield 5-iodo-2-aminopyridine.

- Yield : ~60–70%.

Functional Group Interconversion from 5-Iodo-2-methoxypyridine

5-Iodo-2-methoxypyridine (CAS 13472-61-2) serves as a precursor, with demethylation and amination steps:

Urea Formation Strategies

Isocyanate-Mediated Coupling

The most reliable method involves reacting 5-iodo-2-aminopyridine with 4-methoxyphenyl isocyanate under anhydrous conditions:

Carbodiimide-Assisted Coupling

For cases where isocyanates are inaccessible, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation:

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate Coupling | 75–85 | >95 | High efficiency, minimal byproducts | Requires anhydrous conditions |

| Carbodiimide-Mediated | 60–70 | 90–95 | Avoids isocyanate handling | Lower yields, longer reaction times |

| Phosgene-Based | 50–60 | 85–90 | Cost-effective | Toxicity concerns |

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing N-(5-iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis under inert conditions (e.g., nitrogen atmosphere) is effective for urea derivatives. For example, heating equimolar 5-iodo-2-pyridinamine and 4-methoxyphenyl isocyanate in anhydrous DMF at 403 K for 1 hour yields the target compound . Purification via flash chromatography (e.g., 98% dichloromethane/2% methanol) improves purity. Optimization involves adjusting microwave power, solvent polarity, and reaction time to minimize side products like unreacted amines or dimerization byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with single-crystal X-ray diffraction for structural confirmation. X-ray analysis confirms planarity of the urea core (r.m.s. deviation ~0.045 Å) and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming 1D chains) . Mass spectrometry (ESI-MS) and H/C NMR further validate molecular weight and substituent positions.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon) at 253–277 K in amber vials to prevent photodegradation of the iodopyridinyl group. Stability studies using accelerated thermal gravimetric analysis (TGA) indicate decomposition onset at ~454 K . Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the urea moiety.

Advanced Research Questions

Q. How does the iodine substitution at the pyridinyl position influence binding affinity in kinase inhibition assays?

- Methodological Answer : Iodo-substituents enhance halogen bonding with kinase ATP-binding pockets (e.g., GSK-3β). Compare inhibition IC values of iodinated vs. non-iodinated analogs using fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) predicts interactions between iodine and hydrophobic residues (e.g., Val135, Phe67). Validate via site-directed mutagenesis to assess binding energy changes .

Q. What strategies resolve contradictory data between in vitro potency and in vivo pharmacokinetics (e.g., low brain uptake)?

- Methodological Answer : Low blood-brain barrier (BBB) penetration may arise from high polar surface area (>90 Å) or P-glycoprotein efflux. Modify substituents to reduce molecular weight (<450 Da) and logP (aim for 2–3). For example, replace the 4-methoxyphenyl group with a fluorinated aryl ring to enhance lipophilicity. Use PET tracers (e.g., C-labeled analogs) in rodent models to quantify brain uptake .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

- Methodological Answer : Compare single-crystal structures of analogs (e.g., nitro-thiazole vs. iodo-pyridinyl derivatives) to identify conformational flexibility. For instance, coplanar urea cores improve stacking interactions with kinase catalytic domains, while non-planar conformers reduce affinity. Use Cambridge Structural Database (CSD) metrics (e.g., torsion angles, H-bond distances) to correlate geometry with bioactivity .

Q. What analytical techniques are critical for resolving regiochemical ambiguities in substituted pyridinyl-urea derivatives?

- Methodological Answer : Use N-H HMBC NMR to confirm urea connectivity. NOESY correlations can distinguish between N-pyridinyl and N'-aryl orientations. X-ray photoelectron spectroscopy (XPS) identifies iodine oxidation states, ensuring no degradation to iodide during synthesis .

Experimental Design & Data Analysis

Q. How to design assays for evaluating off-target effects in kinase inhibition studies?

- Methodological Answer : Employ kinome-wide profiling (e.g., KinomeScan) at 1 µM compound concentration. Prioritize kinases with >50% inhibition for follow-up IC determination. Use computational tools (e.g., SEA, Schrödinger) to predict off-targets based on structural similarity to known inhibitors .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) with outlier detection (ROUT method, Q=1%). Use bootstrapping (1000 iterations) to estimate 95% confidence intervals for IC values. Replicate experiments across three independent batches to assess batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.